![molecular formula C15H12Cl3N3O2 B2643394 N'-[(1Z)-1-amino-2-(2,4-dichlorophenoxy)ethylidene]-4-chlorobenzohydrazide CAS No. 338395-78-1](/img/structure/B2643394.png)
N'-[(1Z)-1-amino-2-(2,4-dichlorophenoxy)ethylidene]-4-chlorobenzohydrazide
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Overview
Description
“N’-[(1Z)-1-amino-2-(2,4-dichlorophenoxy)ethylidene]-4-chlorobenzohydrazide” is a chemical compound with the CAS Number: 338395-78-1. It has a molecular weight of 372.64 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name of the compound is (1Z)-N’-(4-chlorobenzoyl)-2-(2,4-dichlorophenoxy)ethanehydrazonamide . The Inchi Code is 1S/C15H12Cl3N3O2/c16-10-3-1-9(2-4-10)15(22)21-20-14(19)8-23-13-6-5-11(17)7-12(13)18/h1-8,20H,19H2,(H,21,22) .Physical And Chemical Properties Analysis
The compound is solid in its physical form . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current data.Scientific Research Applications
Synthesis and Material Applications
The chemical compound shares structural similarities with various synthesized compounds explored for their potential applications in materials science and pharmaceuticals. For instance, new diamines and their polymerization with different anhydrides have been synthesized to produce polyimides, exhibiting solubility in organic solvents and stability across a range of temperatures. These polymers' thermal stability and specific heat capacity suggest potential applications in high-performance materials due to their degradation temperature range and Tg values (Butt et al., 2005).
Antimicrobial Studies
Compounds structurally related to N'-[(1Z)-1-amino-2-(2,4-dichlorophenoxy)ethylidene]-4-chlorobenzohydrazide have been evaluated for antimicrobial activities. For example, 4-Oxo-thiazolidine derivatives synthesized through condensation and fusion reactions exhibited antimicrobial properties. These findings indicate the potential of such compounds in developing new antimicrobial agents (Patel et al., 2009).
Anticancer Drug Synthesis and Molecular Docking Analysis
Another related compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, was synthesized and analyzed for its anticancer activity through molecular docking studies targeting the VEGFr receptor. This indicates the potential application of structurally similar compounds in anticancer drug development (Sharma et al., 2018).
Potential Pesticide Applications
X-ray powder diffraction characterized new derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide as potential pesticides. This study suggests the applicability of related compounds in agriculture for pest control (Olszewska et al., 2009).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
N-[(Z)-[1-amino-2-(2,4-dichlorophenoxy)ethylidene]amino]-4-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl3N3O2/c16-10-3-1-9(2-4-10)15(22)21-20-14(19)8-23-13-6-5-11(17)7-12(13)18/h1-7H,8H2,(H2,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXHNWGRTHDXPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN=C(COC2=C(C=C(C=C2)Cl)Cl)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N/N=C(/COC2=C(C=C(C=C2)Cl)Cl)\N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4-chlorobenzoyl)-2-(2,4-dichlorophenoxy)ethanehydrazonamide |
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